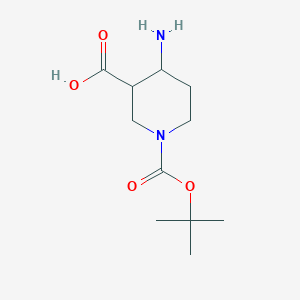

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Description

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a bifunctional heterocyclic compound featuring a six-membered piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, an amino group at the 4-position, and a carboxylic acid moiety at the 3-position. The Boc group enhances solubility and stability during synthetic processes, while the amino and carboxylic acid functionalities enable diverse chemical modifications, making this compound a versatile intermediate in medicinal chemistry and drug design .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVAUGJTCEIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662239 | |

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388108-90-5, 1015939-27-1 | |

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group in piperidine with a tert-butoxycarbonyl (Boc) group. One common method is to start with 4-piperidone, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 4-amino-1-piperidine-3-carboxylic acid .

Scientific Research Applications

Synthesis of Chiral Amino Acids

One of the primary applications of Boc-piperidine carboxylic acid is in the synthesis of chiral amino acids. This compound can be utilized to create derivatives that exhibit high enantiomeric purity, which is essential in pharmaceuticals where the chirality of molecules can significantly affect their biological activity. Recent studies have demonstrated its use in synthesizing N-Boc- and N-nosyl-dipeptides containing piperidine moieties, which are valuable in drug development for treating immune disorders .

Building Block for Bioactive Compounds

Boc-piperidine carboxylic acid serves as a building block for various bioactive compounds. For instance, it has been used to synthesize polycyclic Toll-like receptor (TLR) antagonists, which are important in the treatment of autoimmune diseases and other immune-related conditions . Additionally, derivatives of this compound have been explored for their potential neuroprotective effects, highlighting its relevance in neuropharmacology .

Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of novel heterocyclic amino acids. Research has shown that Boc-piperidine carboxylic acid can be transformed into various heterocycles, including pyrazole derivatives. These derivatives are not only structurally interesting but also possess potential applications as agrochemicals and pharmaceuticals due to their fungicidal properties .

Medicinal Chemistry Applications

In medicinal chemistry, Boc-piperidine carboxylic acid is utilized to develop compounds with therapeutic potential against various diseases. For example, it has been involved in synthesizing compounds that target neurotransmission pathways, which are crucial for treating conditions like epilepsy and anxiety disorders . The ability to modify the piperidine structure allows researchers to explore a wide range of pharmacological properties.

Case Study 1: Synthesis of Chiral Dipeptides

A study focused on synthesizing chiral dipeptides using Boc-piperidine carboxylic acid as a precursor showed promising results in achieving high yields and enantiomeric purity. The reaction involved coupling Boc-piperidine derivatives with various amino acids under optimized conditions, leading to new compounds with potential therapeutic applications .

Case Study 2: Neuroprotective Compounds

Research into neuroprotective agents has highlighted the role of Boc-piperidine carboxylic acid derivatives in developing drugs aimed at neurodegenerative diseases. The structural modifications allowed for enhanced activity against oxidative stress markers associated with conditions like Parkinson's disease .

Mechanism of Action

The mechanism of action of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group serves as a protecting group that can be removed under controlled conditions to reveal the active amine, which can then interact with its molecular target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Comparisons

(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid (BD257620)

- Core Structure : Five-membered pyrrolidine ring.

- Molecular Formula : C₁₀H₁₈N₂O₄.

- Applications : Used in peptide mimetics and conformational studies due to its constrained structure.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Core Structure : Piperidine with a phenyl substituent.

- Molecular Formula: C₁₇H₂₃NO₄.

- Key Differences: The phenyl group introduces hydrophobicity, enhancing membrane permeability but reducing aqueous solubility. The absence of an amino group limits bifunctional reactivity.

- Applications : Explored in central nervous system (CNS) drug candidates due to its lipophilic nature.

Boc-Protected Nipecotic Acid Prodrugs

- Core Structure : Piperidine-3-carboxylic acid (nipecotic acid) with Boc protection.

- Key Differences: Lacks the 4-amino group, limiting its utility in dual functionalization.

- Applications : Designed as prodrugs to improve blood-brain barrier penetration for GABA uptake inhibition.

Functional Group and Reactivity Comparisons

Physicochemical and Pharmacokinetic Properties

Research Findings and Trends

Boc Group Utility : The Boc-protecting strategy is widely adopted for amine stabilization but requires careful handling due to acid-sensitive cleavage .

Ring Size Impact : Piperidine derivatives exhibit superior metabolic stability compared to pyrrolidines, attributed to reduced ring strain and slower cytochrome P450 oxidation .

Dual Functionalization: The target compound’s amino and carboxylic acid groups enable sequential modifications, a feature underutilized in phenyl-substituted analogs .

Biological Activity

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS No. 183673-71-4) is a β-amino acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, which is known for its versatility in drug design, and the tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility.

The molecular formula of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is , with a molecular weight of 244.29 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (octanol-water) | 1.93 (iLOGP), -2.17 (XLOGP3) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| GI Absorption | High |

| BBB Permeant | No |

Antiviral Activity

Research indicates that derivatives of β-amino acids, including 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, exhibit antiviral properties. For instance, a related compound, A-87380, demonstrated moderate activity as a neuraminidase inhibitor with an IC50 value of 50 μM against influenza virus strains . The structural similarity suggests that 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid may also possess similar antiviral mechanisms.

Anticancer Potential

The compound's potential in anticancer therapy is supported by studies indicating that β-amino acid derivatives can inhibit cell proliferation in various cancer cell lines. For example, the antiproliferative effects of certain piperidine derivatives have been documented against glioma cell lines . This opens avenues for further exploration into the anticancer efficacy of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.

Structure-Activity Relationship (SAR)

The biological activity of compounds like 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can be influenced by modifications to their structure. Research has shown that the introduction of different substituents on the piperidine ring can enhance or diminish biological activity. For instance, variations in the Boc group or the carboxylic acid moiety can significantly affect the compound's interaction with biological targets .

Case Studies and Research Findings

Recent studies have explored various derivatives of β-amino acids for their biological activities:

- Neuraminidase Inhibition : A study highlighted the effectiveness of β-amino acid derivatives as neuraminidase inhibitors, with potential applications in antiviral therapies .

- Anticancer Activity : Research has indicated that certain derivatives exhibit significant antiproliferative effects on cancer cell lines, suggesting a promising role in cancer treatment strategies .

- Antimicrobial Properties : The compound's structure allows for exploration in developing new antimicrobial agents, as seen with other piperidine derivatives that have shown antibacterial and antifungal activities .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in THF, 0°C to RT) to prevent undesired side reactions.

- Step 2 : Introduction of the carboxylic acid group via selective oxidation or hydrolysis, requiring controlled pH (e.g., NaOH/H₂O₂ at 40–60°C).

- Step 3 : Deprotection and purification via column chromatography or recrystallization.

Key Variables : Temperature, solvent polarity, and stoichiometric ratios significantly impact yields. For example, excess Boc anhydride improves protection efficiency but may require rigorous quenching .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid groups).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at 244.15 g/mol for C₁₁H₂₀N₂O₄).

- X-ray Crystallography : Resolves stereochemistry in crystalline forms, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay variability or impurities. Methodological solutions include:

- Reproducibility Checks : Validate protocols using standardized cell lines (e.g., HEK293 or HepG2) and controls.

- Purity Analysis : Use HPLC (≥95% purity threshold) to exclude confounding effects from synthetic byproducts.

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across multiple replicates to assess potency variability .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular Docking : Models binding affinity to receptors (e.g., GPCRs or kinases) using software like AutoDock Vina.

- Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous environments (e.g., 100-ns simulations in GROMACS).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions at active sites, such as hydrogen bonding with catalytic residues .

Q. How does stereochemistry influence the compound’s pharmacological profile?

The (3S,4R) and (3R,4S) stereoisomers exhibit distinct bioactivities:

- (3S,4R) : Higher affinity for serotonin receptors due to optimal spatial alignment of the carboxylic acid and amino groups.

- (3R,4S) : Preferential inhibition of metalloproteases, attributed to altered hydrogen-bonding networks.

Validation : Chiral HPLC separation followed by in vitro enzyme assays .

Methodological and Regulatory Considerations

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Stabilizes the compound in powdered form at -20°C under inert gas (N₂ or Ar).

- Buffered Solutions : Store at pH 4–6 (acetate buffer) to prevent Boc group hydrolysis.

- Light Sensitivity : Use amber vials to avoid photodegradation .

Q. How to address regulatory compliance for preclinical studies?

- Safety Data Sheets (SDS) : Adhere to GHS classifications (e.g., H315/H319 for skin/eye irritation).

- Environmental Impact : Confirm non-marine pollutant status (MARPOL Annex III) for disposal.

- Documentation : Maintain batch-specific records of synthesis, purity, and stability testing .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.